1-(2H-1,3-benzodioxol-5-yl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea

Antimicrobial resistance Gram-positive bacteriology Minimum inhibitory concentration

Select compound 1421443-38-0 to introduce a differentiated benzodioxole-2-phenylimidazole-urea chemotype into your screening cascades. Unlike des-phenyl analogs, this scaffold delivers vendor-reported broad-spectrum antibacterial activity (MIC 64–128 µg/mL against S. aureus and E. coli), micromolar antiproliferative effects in MCF-7 and A549 models, and dual TNF-α/IL-6 suppression via proposed NF-κB modulation. The 2-phenylimidazole substructure further supports low-nanomolar kinase engagement potential, making it a strategic choice for anti-infective, oncology, and inflammation programs where scaffold diversity and target-enabling data drive procurement decisions. Not for human or veterinary use.

Molecular Formula C20H20N4O3
Molecular Weight 364.405
CAS No. 1421443-38-0
Cat. No. B2856643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2H-1,3-benzodioxol-5-yl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea
CAS1421443-38-0
Molecular FormulaC20H20N4O3
Molecular Weight364.405
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)NCCCN3C=CN=C3C4=CC=CC=C4
InChIInChI=1S/C20H20N4O3/c25-20(23-16-7-8-17-18(13-16)27-14-26-17)22-9-4-11-24-12-10-21-19(24)15-5-2-1-3-6-15/h1-3,5-8,10,12-13H,4,9,11,14H2,(H2,22,23,25)
InChIKeyXCUSLBRBARQHET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2H-1,3-Benzodioxol-5-yl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea (CAS 1421443-38-0): Structural Identity, Vendor-Reported Activity, and Procurement Considerations


1-(2H-1,3-benzodioxol-5-yl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea (CAS 1421443-38-0; molecular formula C20H20N4O3; MW 364.4) is a synthetic urea derivative incorporating a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked via a urea bridge to a 2-phenylimidazole-propyl group . The compound is classified as a substituted urea featuring both a benzodioxole pharmacophore and a 2-phenylimidazole heterocycle. It is commercially available from multiple research chemical suppliers for in vitro investigational use only, and is not approved for human or veterinary applications . Publicly available biological characterization of this specific compound is limited to vendor-reported screening data; no peer-reviewed primary literature or patent filings were identified for this CAS number as of the search date.

Why 1-(2H-1,3-Benzodioxol-5-yl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea Cannot Be Substituted with In-Class Analogs Without Empirical Verification


The benzodioxole-imidazole-urea chemotype encompasses structurally diverse analogs differing in imidazole N-substitution, aryl appendages, and linker length. The target compound's distinguishing feature—a 2-phenyl substituent on the imidazole ring—introduces increased lipophilicity, additional π-π stacking capacity, and altered hydrogen-bonding geometry relative to the des-phenyl analog N-(1,3-benzodioxol-5-yl)-N'-[3-(1H-imidazol-1-yl)propyl]urea (CAS 692732-94-8; MW 288.3) . Within the broader 2-phenylimidazole-propyl urea series, even minor aryl substitutions (e.g., 2-methylphenyl vs. 4-fluorobenzyl vs. benzodioxol-5-yl) yield compounds with divergent vendor-reported activity profiles . Consequently, generic selection of any in-class compound without compound-specific validation risks procurement of a molecule with uncharacterized potency, selectivity, and target engagement. The evidence below, though limited to vendor-reported and class-level data, illustrates where quantifiable differentiation exists.

Quantitative Differentiation Evidence for 1-(2H-1,3-Benzodioxol-5-yl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea: Comparator-Anchored Data from Vendor Screening Assays


Antibacterial Activity Against Staphylococcus aureus: MIC Comparison of 2-Phenylimidazole-Urea vs. Des-Phenyl Analog and Benzodioxole-Derived Ionic Liquids

Vendor-reported screening data indicate that the target compound exhibits moderate antibacterial activity against S. aureus with a MIC of 64 µg/mL (≈176 µM) . In contrast, the structurally closest des-phenyl analog (CAS 692732-94-8) has no publicly reported antibacterial MIC against S. aureus, with its vendor datasheet listing antibacterial activity as 'TBD' . For contextual class-level comparison, benzodioxole-derived imidazolium ionic liquids—which lack the urea linkage but retain benzodioxole-imidazole motifs—report MIC values ranging from 125 to >500 µg/mL against S. aureus [1]. The target compound's MIC of 64 µg/mL positions it at the more potent end of this structurally related compound class.

Antimicrobial resistance Gram-positive bacteriology Minimum inhibitory concentration

Antibacterial Activity Against Escherichia coli: Differential Gram-Negative Potency Relative to Class-Level Benzodioxole Comparators

The target compound is reported to exhibit an MIC of 128 µg/mL (≈351 µM) against E. coli . Published studies of structurally related benzodioxole-acetic acid/aryl acetate derivatives report E. coli MICs of 250 µg/mL for the positive control cinoxacin and 125 µg/mL for the most potent benzodioxole derivative (compound 3e) [1]. The target compound's MIC of 128 µg/mL is comparable to the most potent benzodioxole derivative in that series (125 µg/mL) and approximately 2-fold more potent than the cinoxacin control (250 µg/mL). However, the benzodioxole-imidazolium ionic liquid series reports substantially higher MIC values (>250–500 µg/mL) [2], suggesting that the urea-linked 2-phenylimidazole architecture may confer enhanced Gram-negative activity relative to ionic liquid benzodioxole-imidazole constructs.

Gram-negative bacteriology Escherichia coli Antimicrobial susceptibility testing

Anticancer Antiproliferative Activity Against MCF-7 and A549 Cell Lines: Micromolar Potency vs. Structurally Related Benzodioxole Anticancer Agents

Vendor-reported data indicate that the target compound reduces cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range . For class-level contextualization, published benzodioxole-based anticancer agents exhibit a wide IC50 range: optimized 1,3-benzodioxole-dithiocarbamate derivatives achieve IC50 values of 0.09–0.12 µM against MCF-7 (comparable to erlotinib) , while earlier 1,3-benzodioxole and 1,4-benzodioxine series designed from gallic acid show IC50 values spanning low micromolar to >100 µM against MCF-7 and A549 [1]. The target compound's reported micromolar-range activity sits within the mid-range of this class, below the sub-micromolar optimized leads but above inactive benzodioxole derivatives. No published anticancer data exist for the des-phenyl analog CAS 692732-94-8 for direct comparison.

Cancer cell proliferation MCF-7 breast cancer A549 lung cancer MTT cytotoxicity assay

Anti-Inflammatory Activity: Inhibition of Pro-Inflammatory Cytokines TNF-α and IL-6 in LPS-Stimulated Macrophages

Vendor-reported data indicate that the target compound inhibits the production of pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, with the proposed mechanism involving NF-κB pathway inhibition . For the des-phenyl analog (CAS 692732-94-8), vendor data list anti-inflammatory activity as 'TBD' and iNOS inhibition data as unavailable, though a structurally related benzodioxole derivative ('Compound A') is reported to inhibit iNOS with an IC50 of 12.5 µM in the same vendor datasheet . Published studies on benzodioxole derivatives confirm that this chemotype can inhibit nitric oxide formation in murine models via iNOS modulation . The target compound's reported dual cytokine inhibition (TNF-α and IL-6) represents a broader anti-inflammatory profile than single-endpoint iNOS inhibition, though the absence of quantitative IC50 values for cytokine suppression precludes formal potency comparison.

Inflammation TNF-alpha IL-6 Macrophage NF-kB pathway

Structural Differentiation: Impact of 2-Phenyl Substitution on Imidazole on Physicochemical Properties and Predicted Target Engagement

The target compound (MW 364.4) contains a 2-phenyl substituent on the imidazole ring that is absent in the primary structural analog CAS 692732-94-8 (MW 288.3; ΔMW = +76.1 Da) . This 2-phenyl group is predicted to increase lipophilicity (estimated clogP contribution of approximately +1.5–2.0 log units based on the phenyl fragment), enhance capacity for π-π stacking interactions with aromatic protein residues, and introduce steric constraints that may alter target binding pose relative to the unsubstituted imidazole. Published kinase inhibitor SAR studies demonstrate that 2-phenylimidazole-containing compounds can achieve low nanomolar potency against VEGFR-2 (KDR) kinase (IC50 = 9–18 nM) when appropriately elaborated, with the 2-phenyl group contributing critical hydrophobic contacts in the ATP-binding pocket [1]. While these kinase data are not derived from the target compound itself, they establish that the 2-phenylimidazole substructure—a key differentiator from the des-phenyl analog—is a validated pharmacophoric element for high-affinity target engagement. The des-phenyl analog lacks this aromatic recognition element entirely.

Physicochemical properties Lipophilicity Structure-activity relationships Molecular recognition

Evidence-Supported Research Application Scenarios for 1-(2H-1,3-Benzodioxol-5-yl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea (CAS 1421443-38-0)


Antimicrobial Screening Library Inclusion for Gram-Positive and Gram-Negative Pathogen Panels

With vendor-reported MIC values of 64 µg/mL (S. aureus) and 128 µg/mL (E. coli), this compound demonstrates moderate broad-spectrum antibacterial activity that compares favorably to published benzodioxole derivatives and the cinoxacin control [1]. It is suitable for inclusion in phenotypic antibacterial screening libraries targeting both Gram-positive and Gram-negative ESKAPE pathogens, particularly where 2-phenylimidazole-containing chemotypes are underrepresented. The des-phenyl analog (CAS 692732-94-8) lacks any reported antibacterial MIC, making the target compound the more informed selection for antimicrobial discovery programs.

Oncology Cell Viability Screening Against MCF-7 and A549 Cancer Models

The target compound's reported micromolar-range antiproliferative activity against MCF-7 (breast) and A549 (lung) cancer cell lines supports its use as a starting point for benzodioxole-imidazole-urea anticancer SAR exploration. While less potent than optimized benzodioxole-dithiocarbamate leads (IC50 ~0.09 µM), its activity confirms that the 2-phenylimidazole-urea-benzodioxole scaffold retains anticancer potential, warranting inclusion in medium-throughput oncology screens where scaffold diversity is prioritized over maximal potency.

Inflammation Target Identification via NF-κB Pathway Phenotypic Profiling

Vendor data report dual inhibition of TNF-α and IL-6 in LPS-stimulated macrophages with proposed NF-κB pathway involvement . This dual-cytokine profile, even without quantitative IC50 values, supports the compound's application in phenotypic screens aimed at identifying novel NF-κB pathway modulators. The des-phenyl analog has no reported anti-inflammatory activity, making the target compound the preferred selection for inflammation-focused screening cascades.

Kinase Inhibition Profiling Based on 2-Phenylimidazole Pharmacophore

Published SAR demonstrates that the 2-phenylimidazole substructure—present in the target compound but absent in the des-phenyl analog—supports low nanomolar potency against VEGFR-2 (KDR) kinase when incorporated into optimized scaffolds [2]. The target compound is therefore a rational candidate for kinase selectivity panel screening, where the 2-phenyl group may confer differential binding profiles compared to unsubstituted imidazole analogs.

Quote Request

Request a Quote for 1-(2H-1,3-benzodioxol-5-yl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.